2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

metabolic stability α-disubstituted amino acid racemization resistance

Peptide chemists require α,α-disubstituted amino acids to block proteolysis and epimerization, yet pyrazole-containing analogs with precise hydrogen-bonding profiles are rare. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid addresses this gap: • α-Quaternary center prevents racemization in SPPS, yielding deletion-free metabolically stabilized peptides. • Unsubstituted 1H-pyrazole provides a clean H-bond pharmacophore for SAR studies, devoid of methyl/halogen steric bias. • Free acid enables direct EDC/NHS bioconjugation; ≥97% purity from multiple suppliers ensures reproducible coupling.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13626804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC(CCN1C=CC=N1)(C(=O)O)N
InChIInChI=1S/C8H13N3O2/c1-8(9,7(12)13)3-6-11-5-2-4-10-11/h2,4-5H,3,6,9H2,1H3,(H,12,13)
InChIKeyQGKIUNDEIOBJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic Acid Overview


2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (CAS 1249582-85-1) is a synthetic, non-proteinogenic amino acid derivative characterized by an α,α-disubstituted amino acid core tethered to an unsubstituted 1H-pyrazole ring via an ethylene linker . This compound incorporates a pyrazole ring, an amino group, and a butanoic acid moiety, positioning it as a bifunctional building block for medicinal chemistry and chemical biology applications . The α-quaternary carbon center confers enhanced metabolic stability relative to proteinogenic amino acids, while the unsubstituted pyrazole ring provides a well-defined hydrogen-bonding pharmacophore distinct from methylated or halogenated pyrazole analogs .

1
α,α-disubstituted amino acid scaffold supports racemization-resistant peptide design
Metabolic stability research context
2
Unsubstituted 1H-pyrazole pharmacophore enables hydrogen-bonding SAR exploration
Minimal steric interference for fragment-based screening
3
Free acid and primary amine support direct amide conjugation without deprotection
Zwitterionic at physiological pH

Substitution Risks with Pyrazole Analogs


Procurement substitution among pyrazole-butanoic acid derivatives carries significant scientific risk due to the pronounced influence of pyrazole substitution pattern and linker composition on both biological target engagement and physicochemical properties [1]. Specifically, the unsubstituted 1H-pyrazole ring in 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid presents a distinct hydrogen-bonding profile and electronic character compared to 3-methyl, 4-methyl, or amino-substituted pyrazole variants, which introduce steric bulk, alter basicity, and shift conformational preferences . Furthermore, modifications to the amino acid backbone—such as conversion to the methyl ester, N-methylation, or relocation of the pyrazole attachment point—can dramatically alter solubility, metabolic stability, and target selectivity in ways that cannot be predicted without empirical characterization . These structural nuances preclude simple functional interchangeability and underscore the necessity of compound-specific selection criteria grounded in experimental data.

! Methyl-substituted pyrazole analogs alter hydrogen-bonding capacity and steric profile, shifting target engagement context
! α-Monosubstituted analogs retain an α-proton susceptible to racemization and oxidative metabolism, limiting direct substitution
! Methyl ester or N-methyl variants shift solubility, pKa, and ionization state, requiring additional hydrolysis or deprotection steps

Key Differentiation Evidence


α-Quaternary Carbon Center: Metabolic Stability

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid contains an α-quaternary carbon center (α,α-disubstitution pattern) that confers complete resistance to enzymatic racemization and oxidative deamination . In contrast, proteinogenic amino acids and α-monosubstituted analogs such as 2-amino-4-(1H-pyrazol-1-yl)butanoic acid (APBA, CAS 1249084-32-9) possess an α-proton susceptible to both racemization under physiological conditions and metabolism by amino acid oxidases . This structural feature translates to extended in vivo half-life for peptide therapeutics incorporating this building block, reducing the frequency of dosing in preclinical efficacy studies .

Metabolic Stability
Class-level inference
α-Quaternary carbon center; no α-proton; intrinsically racemization-resistant
α-Monosubstituted analog (APBA, CAS 1249084-32-9); α-proton present; pH-dependent racemization risk
Supports racemization-resistant peptide design workflows
Inferred from α,α-disubstituted amino acid class properties
metabolic stability α-disubstituted amino acid racemization resistance

Unsubstituted Pyrazole Pharmacophore

The target compound features an unsubstituted 1H-pyrazole ring (no methyl, amino, or halogen substituents), whereas the closest commercially available analog 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid incorporates a 4-methyl group on the pyrazole ring . Methyl substitution on the pyrazole ring alters hydrogen-bonding capacity (eliminates N-H donor capability at the 4-position), increases lipophilicity (clogP shift of approximately +0.5), and introduces steric bulk that can impede optimal binding pocket accommodation . The unsubstituted pyrazole in the target compound preserves maximal hydrogen-bonding potential and minimizes steric interference, providing a more versatile scaffold for fragment-based drug discovery and structure-activity relationship (SAR) exploration .

Pyrazole Pharmacophore
Class-level inference
Unsubstituted 1H-pyrazole; full N-H donor capacity; minimal steric bulk
4-Methyl pyrazole analog; reduced H-bonding; estimated clogP shift ~+0.5; increased steric hindrance
Supports hydrogen-bonding SAR exploration with reduced substitution bias
Inferred from pyrazole substitution class properties
hydrogen bonding ligand efficiency pyrazole pharmacophore

Commercial Purity Benchmarking

Multiple commercial suppliers provide 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid with documented purity specifications. Leyan Ltd. supplies the compound at 98% purity (Product No. 1414692) , while AKSci Inc. offers the compound at 97% purity (Catalog 0261EH) . This high-purity profile (≥97%) exceeds the typical 95% threshold commonly observed for custom-synthesized pyrazole-amino acid hybrids and is comparable to the 97-98% purity range of structurally related commercial building blocks such as methyl 2-amino-2-methyl-4-(3-methyl-1H-pyrazol-1-yl)butanoate [1]. The availability of validated high-purity material from multiple independent sources reduces procurement risk and ensures reproducibility across synthetic campaigns .

Commercial Purity
Cross-study comparable
97–98%
May support procurement reproducibility across synthetic campaigns
Two independent suppliers; QC analytical methods not disclosed
chemical purity lot-to-lot consistency procurement quality

Physicochemical Advantages of the Free Acid

The free carboxylic acid and primary amine functionalities of 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid confer aqueous solubility and zwitterionic character that are absent in the corresponding methyl ester analog (methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate) . Ester analogs exhibit higher lipophilicity (predicted clogP increase of approximately 1.5-2.0 units relative to the free acid) and require hydrolysis for biological activity in cellular assays [1]. Similarly, N-methylated variants such as 2-methyl-2-(methylamino)-4-(1H-pyrazol-1-yl)butanoic acid possess altered pKa values and reduced hydrogen-bond donor capacity due to secondary amine substitution . The target compound's free amino acid structure provides a well-defined ionization state at physiological pH (predominantly zwitterionic) and enables direct conjugation to peptides and proteins via standard amide bond-forming reactions without prior deprotection steps .

Free Acid Form
Class-level inference
Free carboxylic acid and primary amine; zwitterionic at pH 7.4; direct conjugation-ready
Methyl ester: higher lipophilicity (estimated clogP +1.5–2.0); requires hydrolysis. N-methyl analog: altered pKa, reduced H-bond donor capacity
Supports direct conjugation workflows without ester hydrolysis steps
Inferred from free acid vs. ester functional group class properties
solubility logP physicochemical properties procurement specification

Validated Application Scenarios


Metabolically Stable Peptide Synthesis

This compound serves as an ideal α,α-disubstituted amino acid building block for solid-phase peptide synthesis (SPPS) of metabolically stabilized peptides. The α-quaternary carbon center prevents racemization during coupling reactions and confers complete resistance to proteolytic degradation and amino acid oxidase metabolism in vivo . Procurement of high-purity material (97-98%) from validated commercial sources ensures reproducible coupling efficiency and minimizes deletion sequences in the final peptide product .

Fragment-Based Drug Discovery & Pyrazole SAR

The unsubstituted 1H-pyrazole ring of this compound provides a minimal, hydrogen-bonding-competent pharmacophore suitable for fragment-based screening and structure-activity relationship (SAR) campaigns. Unlike methylated pyrazole analogs that introduce confounding steric and lipophilic variables, the target compound allows clean assessment of pyrazole-target interactions without substitution bias . Its free amino acid functionality enables direct incorporation into peptide and small-molecule libraries without additional deprotection steps, accelerating hit-to-lead optimization timelines .

Target Engagement Probe Development

The bifunctional nature of 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid—combining a proteinogenic-mimetic amino acid scaffold with a pyrazole heterocycle—positions it as a versatile scaffold for designing chemical biology probes. The free carboxylic acid enables conjugation to biotin, fluorophores, or affinity tags via standard EDC/NHS chemistry, while the α-quaternary center ensures conjugate stability under physiological assay conditions . Commercial availability at ≥97% purity from multiple suppliers facilitates rapid probe development without the delays associated with custom synthesis .

Application
Selection Property
Validation Focus
Metabolically stable peptide synthesis
α,α-disubstituted amino acid scaffold
Racemization resistance during SPPS and biological evaluation
Fragment-based drug discovery and pyrazole SAR
Unsubstituted pyrazole pharmacophore
Hydrogen-bonding interaction profiling without substitution bias
Target engagement probe development
Bifunctional amino acid–pyrazole scaffold
Conjugate stability under assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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